molecular formula C8H21N3 B6285408 (2-aminoethyl)[2-(dimethylamino)ethyl]ethylamine CAS No. 1211476-71-9

(2-aminoethyl)[2-(dimethylamino)ethyl]ethylamine

Cat. No.: B6285408
CAS No.: 1211476-71-9
M. Wt: 159.27 g/mol
InChI Key: SBKPHHOZJGYJMO-UHFFFAOYSA-N
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Description

(2-aminoethyl)[2-(dimethylamino)ethyl]ethylamine is an aliphatic tertiary amine that forms a quadridentate ligand. It is a hexamethyl derivative of (2-aminoethyl)amine and is known for its use in atom transfer radical polymerization (ATRP). This compound is also referred to as tris[2-(dimethylamino)ethyl]amine .

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-aminoethyl)[2-(dimethylamino)ethyl]ethylamine can be synthesized by a modification of Ristempart’s synthesis. The process involves the reaction of (2-aminoethyl)amine with formaldehyde and formic acid, followed by methylation using methyl iodide .

Industrial Production Methods

In industrial settings, the compound is typically produced through a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

(2-aminoethyl)[2-(dimethylamino)ethyl]ethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-aminoethyl)[2-(dimethylamino)ethyl]ethylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-aminoethyl)[2-(dimethylamino)ethyl]ethylamine involves its ability to form stable complexes with metal ions. This property is utilized in atom transfer radical polymerization (ATRP), where the compound acts as a ligand to stabilize the transition metal catalyst. The formation of these complexes facilitates the transfer of radicals, enabling controlled polymerization reactions .

Comparison with Similar Compounds

Similar Compounds

    Tris(2-aminoethyl)amine: Another aliphatic amine used in similar applications but lacks the dimethylamino groups.

    N,N,N’,N’-Tetramethylethylenediamine: A related compound with similar coordination properties but different steric and electronic effects.

    N,N-Dimethylethylenediamine: Similar structure but with fewer amino groups.

Uniqueness

(2-aminoethyl)[2-(dimethylamino)ethyl]ethylamine is unique due to its hexamethyl derivative structure, which provides enhanced stability and coordination properties. This makes it particularly effective in applications such as ATRP, where stable and efficient ligand formation is crucial .

Properties

CAS No.

1211476-71-9

Molecular Formula

C8H21N3

Molecular Weight

159.27 g/mol

IUPAC Name

N'-[2-(dimethylamino)ethyl]-N'-ethylethane-1,2-diamine

InChI

InChI=1S/C8H21N3/c1-4-11(6-5-9)8-7-10(2)3/h4-9H2,1-3H3

InChI Key

SBKPHHOZJGYJMO-UHFFFAOYSA-N

Canonical SMILES

CCN(CCN)CCN(C)C

Purity

95

Origin of Product

United States

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